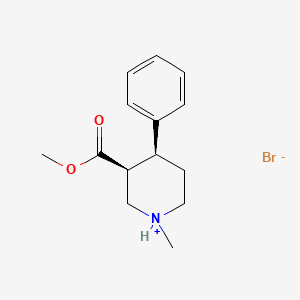![molecular formula C12H21ClN4O8P2S B13768481 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride CAS No. 635-97-2](/img/structure/B13768481.png)
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride is a complex organic compound that plays a significant role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate involves multiple steps. One common method starts with the preparation of 4-amino-2-methylpyrimidine, which is then reacted with 4-methyl-1,3-thiazole. The resulting intermediate is further phosphorylated to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other organic compounds .
Biology
In biological research, it is studied for its role in metabolic pathways. It is known to interact with various enzymes and proteins, influencing cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of certain metabolic disorders and is being investigated for its role in drug development .
Industry
In the industrial sector, it is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes and proteins, modulating their activity and influencing metabolic pathways. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- Thiamine pyrophosphate
- Thiamine monophosphate chloride dihydrate
- Thiamine triphosphate
Uniqueness
Compared to similar compounds, 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate stands out due to its unique structure and reactivity.
Propiedades
Número CAS |
635-97-2 |
|---|---|
Fórmula molecular |
C12H21ClN4O8P2S |
Peso molecular |
478.78 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride |
InChI |
InChI=1S/C12H17N4O4PS.ClH.H3O4P/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;1-5(2,3)4/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;(H3,1,2,3,4) |
Clave InChI |
KMSYQNRUWRJJPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.OP(=O)(O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



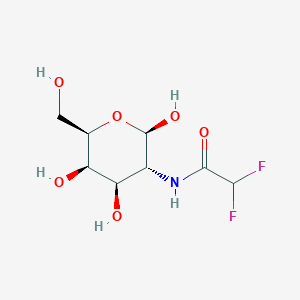

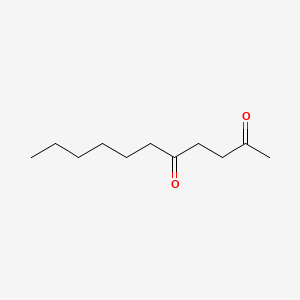
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
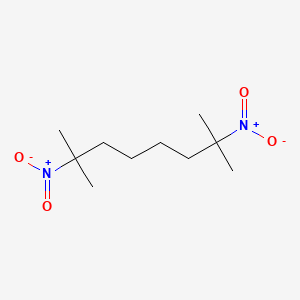

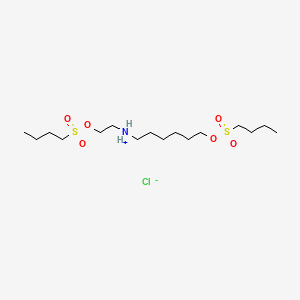

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
